L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine

Description

IUPAC Nomenclature and Systematic Chemical Identification

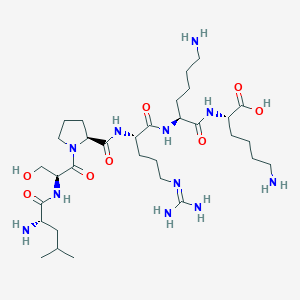

The IUPAC name L-leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine systematically describes the peptide’s sequence and modifications:

- L-leucyl : N-terminal leucine residue (C₆H₁₃NO₂).

- L-seryl : L-serine (C₃H₇NO₃) linked via peptide bond.

- L-prolyl : L-proline (C₅H₉NO₂), introducing structural rigidity.

- N~5~-(diaminomethylidene)-L-ornithyl : A modified L-ornithine residue where the δ-amino group is substituted with a diaminomethylidene group (-NH-C(=NH)-NH₂). This modification alters the residue’s charge and hydrogen-bonding capacity.

- L-lysyl-L-lysine : Two consecutive lysine residues (C₆H₁₄N₂O₂) at the C-terminus, contributing positively charged sidechains.

The systematic name reflects the peptide’s linear sequence from N- to C-terminus, with explicit notation of the nonstandard ornithine derivative. This nomenclature aligns with IUPAC guidelines for modified peptides, prioritizing residue order and functional group specificity.

Properties

CAS No. |

920011-41-2 |

|---|---|

Molecular Formula |

C32H61N11O8 |

Molecular Weight |

727.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C32H61N11O8/c1-19(2)17-20(35)26(45)42-24(18-44)30(49)43-16-8-12-25(43)29(48)40-22(11-7-15-38-32(36)37)27(46)39-21(9-3-5-13-33)28(47)41-23(31(50)51)10-4-6-14-34/h19-25,44H,3-18,33-35H2,1-2H3,(H,39,46)(H,40,48)(H,41,47)(H,42,45)(H,50,51)(H4,36,37,38)/t20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

WIQNLMLYEYWKHH-OOPVGHQCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Key Steps in SPPS

Amino Acid Activation : Each amino acid is activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide). This activation facilitates the formation of peptide bonds.

Coupling : The activated amino acid is coupled to the resin-bound peptide. This step is crucial for building the peptide chain in the correct sequence.

Deprotection : After coupling, protecting groups on the amino acids are removed using a deprotection solution, typically containing trifluoroacetic acid (TFA). This step ensures that the reactive functional groups are available for subsequent reactions.

Cleavage : Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail that usually includes TFA, water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.

Chemical Reactions Involved

The synthesis of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine can undergo various chemical reactions during its preparation:

Types of Reactions

Oxidation : Certain amino acid side chains may undergo oxidation, particularly those containing sulfur or aromatic groups. Common reagents include hydrogen peroxide or performic acid.

Reduction : Reduction reactions can target disulfide bonds within the peptide structure, utilizing reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Amino acid residues can be substituted with other functional groups to modify the peptide’s properties. Coupling reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides are typically used for these reactions.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, performic acid | Varies based on desired oxidation state |

| Reduction | DTT, TCEP | Typically performed under mild conditions |

| Substitution | NHS esters, carbodiimides | Requires activation of functional groups |

Major Products Formed

The major products formed during the synthesis depend on the specific conditions and reagents used:

Oxidation Products : Can lead to sulfoxides or sulfonic acids.

Reduction Products : Free thiols may be generated from disulfide bonds.

Modified Peptides : Substituted amino acids can yield peptides with altered biological activities.

Applications of this compound

This compound has several potential applications in scientific research and industry:

Research Applications

Industrial Uses

Utilized in the production of specialized biomaterials and as components in biochemical assays.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

Substitution: Amino acid residues can be substituted with other residues to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted analogs of the original peptide, each with potentially different biological activities.

Scientific Research Applications

L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific diseases.

Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine (CAS: 922730-67-4)

- Key Differences :

- Sequence : Additional leucine (Leu) and methionine (Met) residues replace lysine (Lys) at the C-terminus.

- Molecular Weight : 829.06 g/mol (vs. higher for the target compound due to shorter chain).

- Function : The Met residue may confer redox sensitivity, while terminal Leu reduces cationic charge compared to Lys-Lys in the target peptide.

- Structural Implications : Increased hydrophobicity may enhance membrane permeability but reduce solubility in aqueous environments .

[Sar9,Met(O2)11]-Substance P

- Key Differences :

- Modifications : Sulfoxide-modified methionine (Met(O2)) and sarcosine (Sar) substitutions alter receptor binding and metabolic stability.

- Target : Substance P analogs primarily interact with neurokinin receptors, unlike the target compound’s undefined mechanism.

- Research Findings : Sulfoxide modifications improve resistance to enzymatic degradation but reduce affinity for the NK1 receptor .

Leuprorelin Acetate (CAS: 74381-53-6)

- Key Differences :

- Sequence : Contains D-leucine and N-ethyl-prolinamide, enhancing stability against proteases.

- Molecular Weight : 1251.43 g/mol (larger due to extended residues and acetate counterion).

- Application : Clinically used as a gonadotropin-releasing hormone (GnRH) agonist, contrasting with the target compound’s uncharacterized bioactivity .

- Pharmacokinetics : Ethylamide terminus prolongs half-life, a feature absent in the target peptide .

N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N~2~-methyl-L-ornithyl-N-ethyl-D-leucinamide

- Key Differences: Modifications: Dual diaminomethylidene-ornithine residues and N-methylation enhance protease resistance and lipid solubility.

Comparative Data Table

| Compound Name | Key Residues/Modifications | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|

| Target Compound | Leu-Ser-Pro-Orn~N5~(diaminomethylidene)-Lys-Lys | ~900 (estimated) | High solubility, cationic charge |

| L-Leucyl-...-L-leucine (CAS: 922730-67-4) | Leu-Ser-Leu-Met-Pro-Orn~N5~(diaminomethylidene)-Leu | 829.06 | Hydrophobic, redox-sensitive |

| Leuprorelin Acetate | 5-oxo-Pro-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-NEt-Pro | 1251.43 | GnRH agonist, protease-resistant |

| [Sar9,Met(O2)11]-Substance P | Sar-substituted, Met(O2) | ~1340 (estimated) | Neurokinin receptor modulation |

Research Findings and Implications

- Stability: Compounds with D-amino acids or N-alkylation (e.g., Leuprorelin) exhibit prolonged half-lives compared to the target peptide’s unmodified structure .

- Solubility : The target compound’s lysine residues enhance aqueous solubility, whereas hydrophobic analogs (e.g., CAS 922730-67-4) may favor membrane interactions .

Biological Activity

L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine is a complex peptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C32H61N15O8

- Molecular Weight : 783.9 g/mol

- CAS Number : 920011-47-8

The compound features a unique sequence of amino acids, which contributes to its distinct biological properties. The presence of diaminomethylidene in its structure enhances its interaction capabilities with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. These interactions can modulate enzymatic activity and trigger downstream signaling pathways that influence cellular functions, including:

- Gene Expression : The compound may alter the expression of genes involved in cellular growth and differentiation.

- Protein Function : It can affect the function of proteins by altering their conformation or stability.

- Cellular Behavior : The compound may induce changes in cell proliferation, apoptosis, and migration.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by:

- Inducing Apoptosis : The compound can trigger programmed cell death in tumor cells.

- Inhibiting Protease Activity : By inhibiting specific proteases, it may prevent tumor progression and metastasis.

Antimicrobial Effects

Studies have also highlighted the antimicrobial potential of this peptide. It has demonstrated activity against several pathogenic bacteria and fungi, suggesting its potential use in developing novel antimicrobial agents.

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a corresponding increase in apoptotic markers.

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 70 | Moderate |

| 50 | 30 | High |

Study 2: Antimicrobial Activity

In another study published in Journal of Antimicrobial Chemotherapy, the peptide was tested against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited MIC values of 5 µg/mL against both microorganisms, indicating potent antimicrobial activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Candida albicans | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.